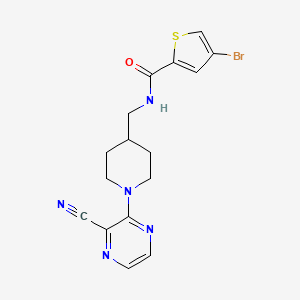
N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30ClN3O5 and its molecular weight is 536.03. The purity is usually 95%.
BenchChem offers high-quality N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sigma-2 Receptor Probes
Compounds similar to "N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" have been explored as sigma-2 receptor probes. For instance, benzamide analogues have been radiolabeled for in vitro evaluation, showing high affinity for sigma2 receptors, indicating their potential as ligands for studying sigma2 receptors, which could have implications for tumor diagnosis and drug development (Xu et al., 2005).
Antipsychotic Agent Development
Heterocyclic analogues of similar compounds have been evaluated for their potential as antipsychotic agents. These studies focus on their binding to various receptors, showing potential for the development of antipsychotic medications with fewer side effects (Norman et al., 1996).
Radiotracer Development
Compounds within this class have been developed into hybrid structures for sigma-2 PET tracers, aiding in tumor diagnosis. This research underscores the synthesis and evaluation of arylamides hybrids, revealing their high selectivity and potential interaction with P-gp, which may influence their application in imaging tumors overexpressing P-gp (Abate et al., 2011).
Analgesic Activity
The synthesis of compounds related to "N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" has also been explored for their analgesic activity. This demonstrates the broader chemical class's potential for developing new pain management solutions (Saad et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 4-chlorobenzaldehyde with 6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by reduction and protection of the resulting intermediate. The protected intermediate is then reacted with N-butyl-4-aminobenzamide to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "sodium borohydride", "N-butyl-4-aminobenzamide", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of acetic anhydride and triethylamine to yield the intermediate", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to yield the reduced intermediate", "Step 3: Protection of the reduced intermediate with acetic anhydride and triethylamine in dimethylformamide to yield the protected intermediate", "Step 4: Reaction of the protected intermediate with N-butyl-4-aminobenzamide in chloroform in the presence of hydrochloric acid and sodium hydroxide to yield the final product" ] } | |
Número CAS |
1189933-11-6 |
Fórmula molecular |
C29H30ClN3O5 |
Peso molecular |
536.03 |
Nombre IUPAC |
N-butyl-4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C29H30ClN3O5/c1-4-5-14-31-27(34)21-10-6-19(7-11-21)18-33-28(35)23-15-25(37-2)26(38-3)16-24(23)32(29(33)36)17-20-8-12-22(30)13-9-20/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34) |
Clave InChI |
UKUXJHOZVSSQEL-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B2588812.png)
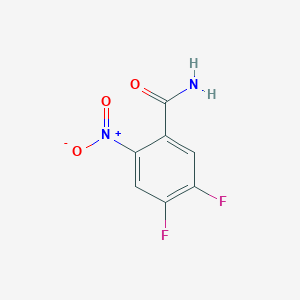
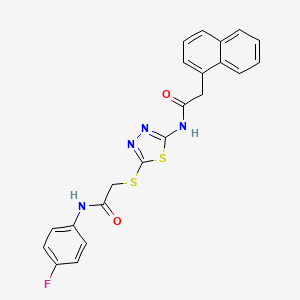
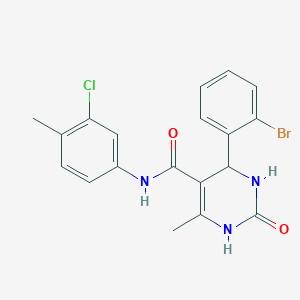
![N-(1-cyanocyclopentyl)-2-[(3-oxobutan-2-yl)sulfanyl]acetamide](/img/structure/B2588821.png)
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588824.png)
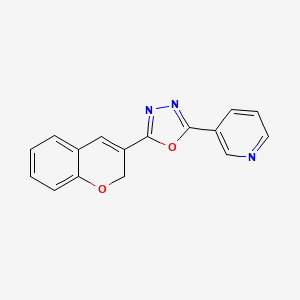
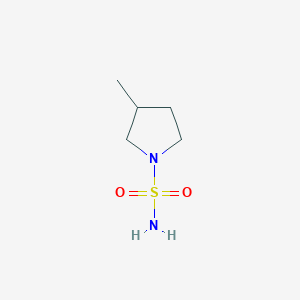

![4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine](/img/structure/B2588828.png)
![N-Benzyl-4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2588830.png)
